molecular formula C10H18N4O6 B1665766 ((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid CAS No. 2387-71-5

((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid

Cat. No. B1665766
CAS RN: 2387-71-5
M. Wt: 290.27 g/mol
InChI Key: WSQWJAOQSDPYTD-BQBZGAKWSA-N
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Description

The compound is a derivative of L-aspartic acid, which is one of the 20 standard amino acids used in proteins. The (E) notation indicates the configuration of the double bond, following the E-Z notation system . The (S) notation indicates the configuration of the chiral center, following the R-S system . The hydrazono group suggests the presence of a hydrazone functional group, which is typically formed by the reaction of a hydrazine with a ketone or aldehyde.


Molecular Structure Analysis

The molecular structure analysis would involve determining the arrangement of atoms in the molecule and the configuration of its chiral centers. Tools like NMR and FTIR spectroscopy could be used for this purpose .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxylic acid groups could participate in acid-base reactions , and the hydrazone group could undergo reactions typical of imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Herbicide Production

One significant application of (E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid, or related compounds, is in the production of herbicides. For instance, a study by Bartsch, Schneider, and Schulz (1996) detailed the use of aspartate transaminase from Bacillus stearothermophilus in a coupled transaminase process for the production of L-phosphinothricin, an active ingredient in the herbicide Basta. This method yielded high conversion rates and minimal contamination with amino acid by-products (Bartsch, Schneider, & Schulz, 1996).

Synthesis of Amino Acid Derivatives

Compounds like (E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid are also crucial in the synthesis of various amino acid derivatives. Jefford, Jian, and Lu Zhi-Hui (1993) achieved the synthesis of a series of 4-alkyl-3-amino-2-hydroxybutyric acids from L-aspartic acid. This process involved multiple steps including N-tosylation, reduction, and deprotection, producing compounds with specific configurations (Jefford, Jian, & Lu Zhi-Hui, 1993).

Pharmaceutical and Biomedical Applications

Several studies have explored the use of aspartic acid derivatives in pharmaceutical and biomedical applications. For example, Murakami et al. (2000) investigated the enzymatic synthesis of a precursor of aspartame in an aqueous/organic biphasic medium, highlighting the industrial-scale potential for synthetic sweeteners (Murakami, Yoshida, Hayashi, & Hirata, 2000).

Industrial and Food Additive Production

Aspartic acid, closely related to the compound , is used extensively in industrial applications and as a food additive. Appleton and Rosentrater (2021) provided an overview of aspartic acid, discussing its utility, global markets, and challenges in production (Appleton & Rosentrater, 2021).

Biocatalysis and Enantioselective Synthesis

The compound and its derivatives play a role in biocatalysis and the enantioselective synthesis of amino acids. Zhang, Fu, Tepper, and Poelarends (2019) reported the asymmetric synthesis of various N-cycloalkyl-substituted L-aspartic acids using biocatalysts, which has applications in pharmaceutical and nutraceutical fields (Zhang, Fu, Tepper, & Poelarends, 2019).

Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicine or materials science .

properties

CAS RN

2387-71-5

Product Name

((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

IUPAC Name

(2S)-2-[[2-[(4S)-4-amino-4-carboxybutyl]hydrazinyl]methylideneamino]butanedioic acid

InChI

InChI=1S/C10H18N4O6/c11-6(9(17)18)2-1-3-13-14-5-12-7(10(19)20)4-8(15)16/h5-7,13H,1-4,11H2,(H,12,14)(H,15,16)(H,17,18)(H,19,20)/t6-,7-/m0/s1

InChI Key

WSQWJAOQSDPYTD-BQBZGAKWSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](CC(=O)O)C(=O)O

SMILES

C(CC(C(=O)O)N)CNNC=NC(CC(=O)O)C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O

Appearance

Solid powder

Other CAS RN

2387-71-5

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acid, Argininosuccinic
Argininosuccinic Acid
N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid
Reactant of Route 2
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid
Reactant of Route 3
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid
Reactant of Route 4
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid
Reactant of Route 5
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid
Reactant of Route 6
((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid

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